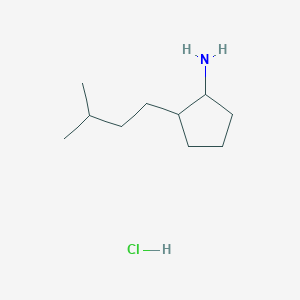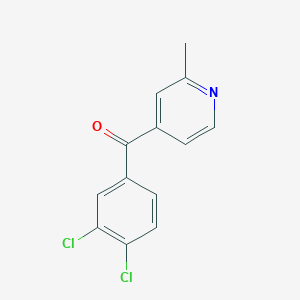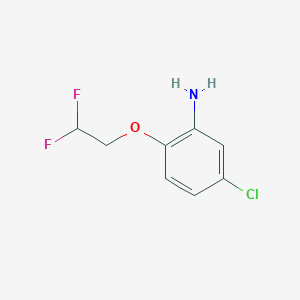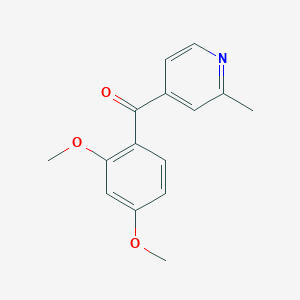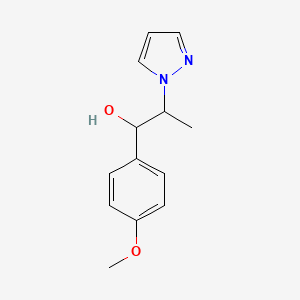
1-(4-methoxyphenyl)-2-(1H-pyrazol-1-yl)propan-1-ol
Vue d'ensemble
Description
1-(4-methoxyphenyl)-2-(1H-pyrazol-1-yl)propan-1-ol is a chemical compound that belongs to the class of β-adrenergic receptor agonists. It has been shown to have potential therapeutic applications in the treatment of various diseases, including asthma, chronic obstructive pulmonary disease (COPD), and cardiovascular diseases. The compound has also been extensively studied for its biochemical and physiological effects, as well as its mechanism of action.
Applications De Recherche Scientifique
Chemical Inhibitors and Enzyme Selectivity Chemical inhibitors, including compounds similar to 1-(4-methoxyphenyl)-2-(1H-pyrazol-1-yl)propan-1-ol, have been extensively studied for their selectivity and potency against various cytochrome P450 (CYP) isoforms in human liver microsomes. These studies are crucial for understanding drug-drug interactions and developing safer pharmaceuticals. The specificity of such inhibitors aids in determining the involvement of specific CYP isoforms in drug metabolism, which is vital for predicting potential drug interactions (Khojasteh et al., 2011).
Bioactivity Against Pathogens Research on compounds structurally related to 1-(4-methoxyphenyl)-2-(1H-pyrazol-1-yl)propan-1-ol has shown significant bioactivity against various pathogens, including the Bayoud disease pathogen Fusarium oxysporum. Studies have focused on synthesizing and testing small molecules for their antifungal properties, revealing insights into structure-activity relationships and pharmacophore predictions. Such research contributes to the development of new antifungal agents (Kaddouri et al., 2022).
Synthetic and Heterocyclic Chemistry The synthesis and bioevaluation of novel pyrazole derivatives, including methods and biological activities, have been thoroughly reviewed. Pyrazoles, including structures related to 1-(4-methoxyphenyl)-2-(1H-pyrazol-1-yl)propan-1-ol, are pivotal in agrochemical and pharmaceutical industries due to their diverse biological activities. Advances in synthetic strategies have enabled the development of pyrazole derivatives with significant antimicrobial, antifungal, antiviral, and antioxidant properties (Sheetal et al., 2018).
Optoelectronic Materials Development Research on quinazolines and pyrimidines, which share structural similarities with 1-(4-methoxyphenyl)-2-(1H-pyrazol-1-yl)propan-1-ol, highlights their applications in optoelectronic materials. These compounds' incorporation into π-extended conjugated systems has proven valuable for creating novel materials for organic light-emitting diodes (OLEDs), photovoltaic cells, and sensors. This area of study showcases the potential of such heterocyclic compounds in advancing technology and materials science (Lipunova et al., 2018).
Propriétés
IUPAC Name |
1-(4-methoxyphenyl)-2-pyrazol-1-ylpropan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2/c1-10(15-9-3-8-14-15)13(16)11-4-6-12(17-2)7-5-11/h3-10,13,16H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDISAVSZXXPIDU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1=CC=C(C=C1)OC)O)N2C=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-methoxyphenyl)-2-(1H-pyrazol-1-yl)propan-1-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



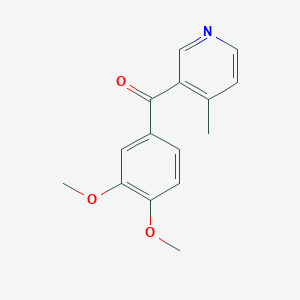
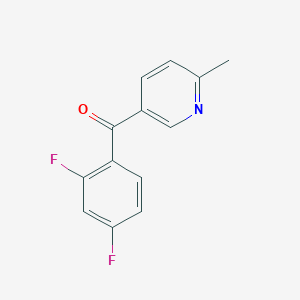
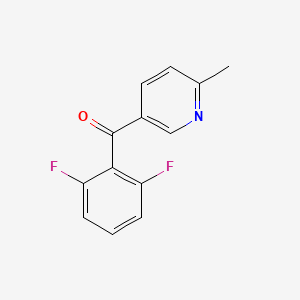
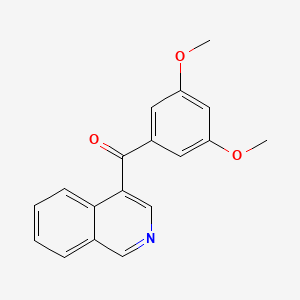
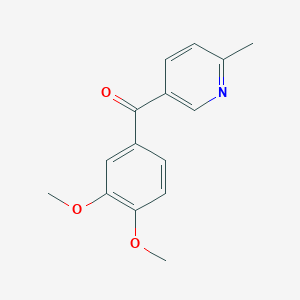
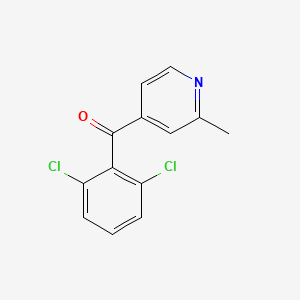
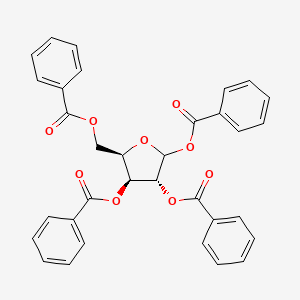
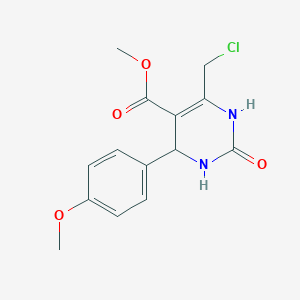
![tert-butyl N-[(6S)-2-amino-4,5,6,7-tetrahydro-1,3-benzothiazol-6-yl]carbamate](/img/structure/B1453176.png)
